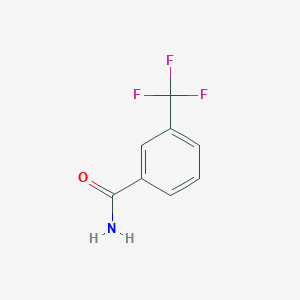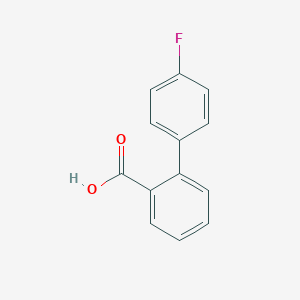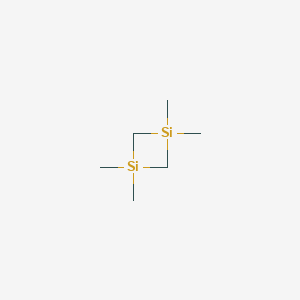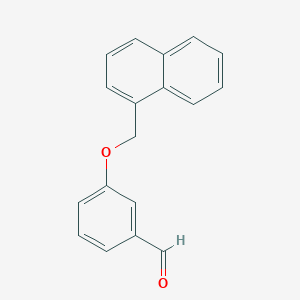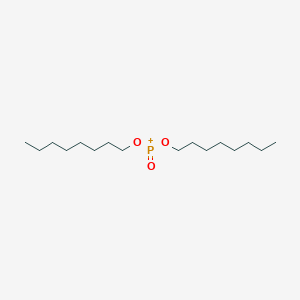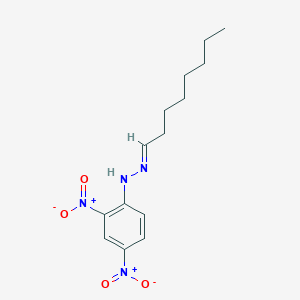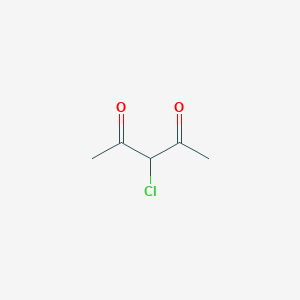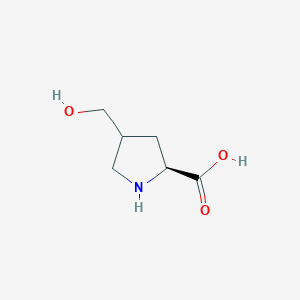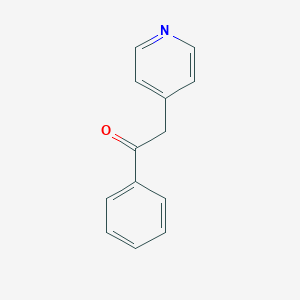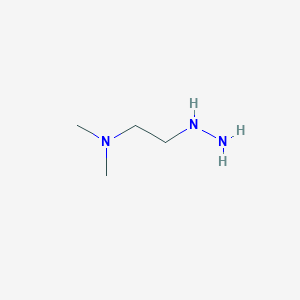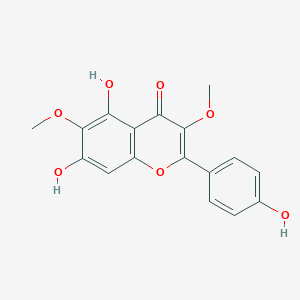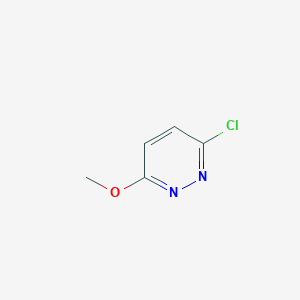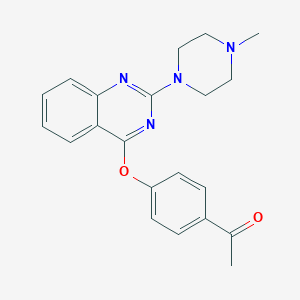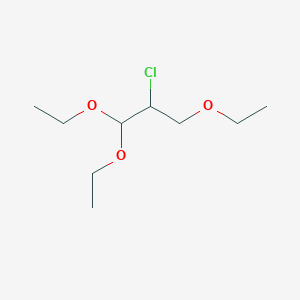
2-Chloro-1,1,3-triethoxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,1,3-triethoxypropane, also known as ethyl chloroacetate or ECA, is a colorless, flammable liquid that is commonly used as an intermediate in organic synthesis. It has a wide range of applications in the chemical industry, including the production of pharmaceuticals, agrochemicals, and flavors. In
科学研究应用
ECA has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also used as a solvent in chromatography and as a crosslinking agent in polymer chemistry. In addition, ECA has been shown to have antimicrobial properties and is being investigated as a potential agent for the treatment of bacterial infections.
作用机制
The mechanism of action of ECA is not well understood. However, it is thought to act as an alkylating agent, reacting with nucleophilic groups in proteins and nucleic acids. This can lead to the disruption of cellular processes and ultimately cell death.
生化和生理效应
ECA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against Candida albicans. In addition, ECA has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
ECA has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store, and has a long shelf life. However, ECA is highly reactive and can be hazardous if not handled properly. It is also toxic and can cause skin and eye irritation, as well as respiratory problems if inhaled.
未来方向
There are a number of potential future directions for research on ECA. One area of interest is its potential as an antimicrobial agent. Further studies are needed to determine its efficacy against a wider range of bacterial and fungal species, as well as its mechanism of action. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its effectiveness against different types of cancer cells, as well as its toxicity and side effects. Finally, ECA could be further investigated as a reagent in organic synthesis, particularly in the preparation of complex molecules.
合成方法
The synthesis of ECA involves the reaction of chloroacetyl chloride with ethanol in the presence of a catalyst. The reaction proceeds via an SN2 mechanism, resulting in the formation of ECA and hydrogen chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
属性
CAS 编号 |
10140-99-5 |
|---|---|
产品名称 |
2-Chloro-1,1,3-triethoxypropane |
分子式 |
C9H19ClO3 |
分子量 |
210.7 g/mol |
IUPAC 名称 |
2-chloro-1,1,3-triethoxypropane |
InChI |
InChI=1S/C9H19ClO3/c1-4-11-7-8(10)9(12-5-2)13-6-3/h8-9H,4-7H2,1-3H3 |
InChI 键 |
WEGSOVKZMZPKLO-UHFFFAOYSA-N |
SMILES |
CCOCC(C(OCC)OCC)Cl |
规范 SMILES |
CCOCC(C(OCC)OCC)Cl |
其他 CAS 编号 |
10140-99-5 |
同义词 |
2-Chloro-1,1,3-triethoxypropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)
